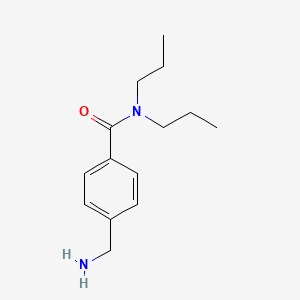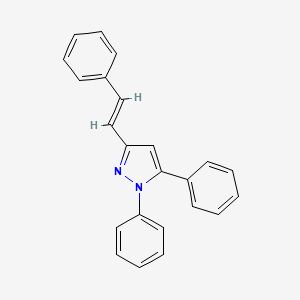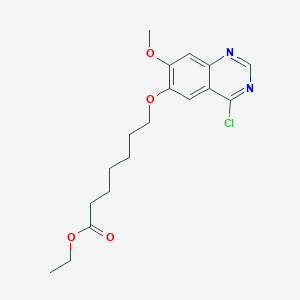![molecular formula C98H74Cl4F20N4O20P2S4 B12088499 Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)
Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-1-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-3-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride is a complex organic compound with a unique structure that includes multiple fluorine atoms, piperazine rings, and phosphonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of fluorine atoms, the formation of spiro[2-benzofuran-3,9’-xanthene] structures, and the incorporation of piperazine and phosphonium groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure the high purity of the final product. The use of automated systems and precise control of reaction conditions would be essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple fluorine atoms makes it susceptible to oxidation reactions.
Reduction: The phosphonium groups can be reduced under specific conditions.
Substitution: The piperazine rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield fluorinated benzofuran derivatives, while substitution reactions may produce various piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biology, the compound’s fluorine atoms and piperazine rings make it a potential candidate for drug development. Its ability to interact with biological molecules could lead to the discovery of new therapeutic agents.
Medicine
In medicine, this compound could be used in the development of diagnostic tools and imaging agents. Its unique structure allows for the selective targeting of specific biological pathways, making it useful in various medical applications.
Industry
In industry, this compound could be used in the production of advanced materials, such as fluorinated polymers and high-performance coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms and piperazine rings allow it to bind to these targets with high affinity, leading to the modulation of various biological pathways. The phosphonium groups may also play a role in enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler compound with similar phosphonium groups but lacking the complex fluorinated structure.
Fluorinated Benzofurans: Compounds with similar fluorine atoms and benzofuran structures but lacking the piperazine and phosphonium groups.
Piperazine Derivatives: Compounds with similar piperazine rings but lacking the fluorinated benzofuran and phosphonium groups.
Uniqueness
The uniqueness of Triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-1-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2’,4’,5’,7’-tetrafluoro-3-oxo-3’,6’-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9’-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride lies in its combination of fluorinated benzofuran, piperazine, and phosphonium groups. This combination provides a unique set of properties, including high reactivity, stability, and the ability to interact with various biological targets.
Properties
Molecular Formula |
C98H74Cl4F20N4O20P2S4 |
|---|---|
Molecular Weight |
2339.6 g/mol |
IUPAC Name |
triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride |
InChI |
InChI=1S/2C49H36F10N2O10PS2.4ClH/c50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-19-18-29(26-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-26-29(18-19-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;;;;/h2*1-9,12-19,26-28H,10-11,20-25H2;4*1H/q2*+1;;;;/p-2 |
InChI Key |
GSKUONHKIPASJJ-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C7(C8=CC(=C(C(=C8OC9=C(C(=C(C=C97)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC6=O.C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C(=O)OC67C8=CC(=C(C(=C8OC9=C(C(=C(C=C79)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F.Cl.Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


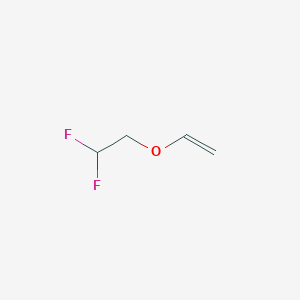
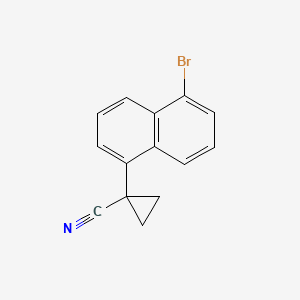

![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)
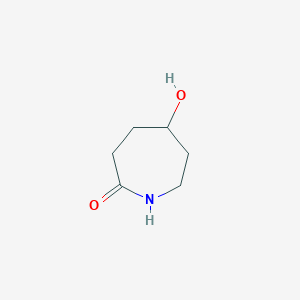
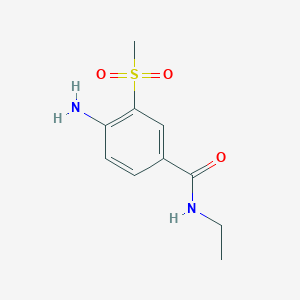

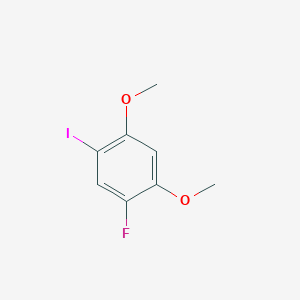
![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)
